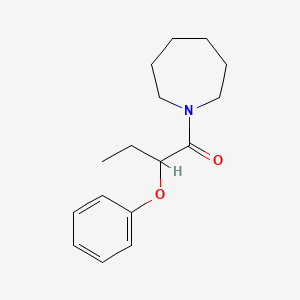

1-(Azepan-1-yl)-2-phenoxybutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-2-phenoxybutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-15(19-14-10-6-5-7-11-14)16(18)17-12-8-3-4-9-13-17/h5-7,10-11,15H,2-4,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMROTYIIIOFELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCCCC1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 1 Azepan 1 Yl 2 Phenoxybutan 1 One

Retrosynthetic Analysis and Strategic Disconnections for Advanced Synthesis

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comicj-e.org This process is fundamental in designing an efficient and practical synthetic route.

Identification of Key Precursors and Synthetic Building Blocks

The structure of 1-(azepan-1-yl)-2-phenoxybutan-1-one features an amide bond and an ether linkage, which are prime candidates for disconnection. The most logical primary disconnection is at the amide C-N bond, a common and reliable bond-forming strategy. researchgate.net This disconnection reveals two key synthons: an acyl chloride cation and an azepane anion. These correspond to the real-world reagents 2-phenoxybutanoyl chloride and azepane.

A secondary disconnection can be made at the C-O ether bond of the 2-phenoxybutanoyl chloride intermediate. This leads to a phenoxide anion and a 2-halobutanoyl chloride cation. This suggests phenol (B47542) and a derivative of 2-halobutanoic acid as the ultimate precursors.

Therefore, the key building blocks identified through this retrosynthetic analysis are:

Azepane

Phenol

A 2-halobutanoic acid derivative (e.g., 2-bromobutanoic acid)

Design of Convergent and Divergent Synthetic Routes

Based on the identified precursors, both convergent and divergent synthetic strategies can be conceptualized.

A divergent synthesis would start from a common intermediate that is then elaborated into different target molecules. While less directly applicable to the synthesis of a single target, a divergent approach could be envisioned where 2-halobutanoyl chloride is reacted with various nucleophiles (different phenols or amines) to create a library of related compounds.

For the specific synthesis of 1-(azepan-1-yl)-2-phenoxybutan-1-one, a convergent approach is generally preferred for its efficiency.

Development and Optimization of Novel Synthetic Pathways

The development of a new synthetic route necessitates the investigation of various reaction parameters to maximize yield and purity.

Investigation of Catalytic Systems and Ligand Effects on Yield and Selectivity

The formation of the phenoxy ether linkage and the final amide bond can be subject to catalytic optimization. For the synthesis of the 2-phenoxybutanoic acid intermediate via a Williamson ether synthesis-type reaction between phenol and a 2-halobutanoate, the choice of base and catalyst is crucial. While strong bases like sodium hydride are effective, milder conditions using a weaker base and a phase-transfer catalyst can improve the reaction's safety and scalability.

For the final amidation step, while the reaction between an acyl chloride and an amine is often high-yielding, direct amide formation from a carboxylic acid and an amine is a more atom-economical approach. This typically requires a coupling agent. A study of different coupling agents could be undertaken to find the optimal conditions.

Table 1: Hypothetical Screening of Coupling Agents for Amidation

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | DCC | - | DCM | 25 | 75 |

| 2 | EDC/HOBt | DIPEA | DMF | 25 | 88 |

| 3 | HATU | DIPEA | DMF | 25 | 92 |

| 4 | T3P | Pyridine | MeCN | 50 | 85 |

This table is illustrative and does not represent actual experimental data.

Reaction Condition Tuning for Enhanced Efficiency and Purity

Beyond the catalytic system, other reaction parameters such as solvent, temperature, and reaction time must be optimized. For the etherification step, polar aprotic solvents like DMF or DMSO are generally preferred. The temperature can be adjusted to balance reaction rate with the potential for side reactions.

Similarly, for the amidation, the choice of solvent can influence the solubility of the reagents and the ease of product purification. A systematic study of these parameters would be necessary to develop a robust and high-yielding process.

Table 2: Hypothetical Optimization of Amidation Reaction Conditions

| Entry | Solvent | Temperature (°C) | Time (h) | Purity (by HPLC) |

| 1 | DCM | 25 | 12 | 90% |

| 2 | THF | 25 | 12 | 92% |

| 3 | DMF | 25 | 6 | >98% |

| 4 | DMF | 50 | 2 | 95% (with impurities) |

This table is illustrative and does not represent actual experimental data.

Stereoselective Synthesis Approaches

The target molecule, 1-(azepan-1-yl)-2-phenoxybutan-1-one, possesses a chiral center at the C2 position of the butane (B89635) chain. The synthesis of a single enantiomer is often desirable in pharmaceutical applications. researchgate.net Several strategies can be employed to achieve stereoselectivity.

One approach is to start with a chiral building block. For instance, enantiomerically pure (R)- or (S)-2-bromobutanoic acid could be used as the starting material. This chirality would then be carried through the synthesis to yield the corresponding enantiomer of the final product.

Alternatively, an asymmetric synthesis could be developed. For example, the asymmetric hydrogenation of a corresponding unsaturated precursor could establish the chiral center. Another possibility is the use of a chiral catalyst in the etherification or amidation steps, although this is generally more challenging. A kinetic resolution of a racemic intermediate could also be employed to separate the desired enantiomer. The development of stereoselective syntheses often involves significant research and screening of chiral catalysts and conditions. nih.govnih.gov

Application of Chiral Auxiliaries and Asymmetric Catalysis

The creation of the stereogenic center at the second carbon of the butanone backbone is a critical step in the synthesis of enantiomerically pure 1-(azepan-1-yl)-2-phenoxybutan-1-one. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A common strategy involves the use of pseudoephedrine as a chiral auxiliary. In a hypothetical synthetic route, 2-phenoxybutanoic acid would be coupled with (R,R)- or (S,S)-pseudoephedrine to form a chiral amide. The α-proton of this amide can be selectively removed by a non-nucleophilic base to form a chiral enolate. This enolate can then undergo a diastereoselective alkylation. The stereochemistry of the newly formed bond is directed by the chiral auxiliary, leading to a high degree of stereocontrol. Subsequent cleavage of the amide bond would yield the enantiomerically enriched 2-phenoxybutanoic acid, which can then be coupled with azepane. wikipedia.org

Another widely used class of chiral auxiliaries is the Evans-type oxazolidinones. sigmaaldrich.com These are typically acylated with a carboxylic acid chloride, and the resulting N-acyloxazolidinone can undergo highly diastereoselective enolization and subsequent electrophilic substitution. sigmaaldrich.com For the synthesis of the target compound, this would involve creating an N-acyl oxazolidinone from a butanoic acid derivative, followed by a diastereoselective α-phenoxylation.

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of α-phenoxy ketones, enantioselective oxidation of a corresponding silyl (B83357) enol ether in the presence of a chiral catalyst is a viable method.

| Chiral Auxiliary | Typical Substrate | Key Transformation | Typical Diastereomeric Ratio |

| Pseudoephedrine | Carboxylic Acid | α-alkylation of amide enolate | >95:5 nih.gov |

| Evans Oxazolidinone | Acyl Chloride | Aldol (B89426), alkylation, or halogenation | >99:1 |

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations are at the heart of modern stereocontrolled synthesis. These reactions create one or more new stereocenters with a high degree of selectivity for one stereoisomer over others.

A potential enantioselective route to 1-(azepan-1-yl)-2-phenoxybutan-1-one could involve the asymmetric reduction of a precursor ketone. For instance, the enantioselective transfer hydrogenation of a suitable prochiral ketone could establish the chiral alcohol, which can then be converted to the final product. nih.gov Noyori's asymmetric transfer hydrogenation, using catalysts like RuCl(S,S)-Tsdpen, is a powerful method for the enantioselective reduction of ketones. nih.gov

Furthermore, biocatalysis, particularly the use of transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.org While the target molecule is a ketone, related chiral amines are valuable precursors. An analogous enzymatic approach for the direct asymmetric amination of a suitable precursor could be envisioned.

| Transformation Type | Catalyst/Reagent | Substrate | Typical Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | (R,R)-Ts-DENEB | Prochiral Ketone | >99% nih.gov |

| Asymmetric Amination (Biocatalytic) | Transaminase (e.g., from Chromobacterium violaceum) | Prochiral Ketone | >99% diva-portal.org |

| Enzymatic Acylation (Kinetic Resolution) | Candida antarctica Lipase (B570770) B (CAL-B) | Racemic Amine/Alcohol | >99% uclouvain.be |

Green Chemistry Principles in the Synthesis of 1-(Azepan-1-yl)-2-phenoxybutan-1-one

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 1-(azepan-1-yl)-2-phenoxybutan-1-one can be made more sustainable by incorporating these principles.

A key area for the application of green chemistry is in the formation of the amide bond between the 2-phenoxybutanoic acid derivative and azepane. Traditional methods often rely on stoichiometric coupling reagents that generate significant waste. Biocatalytic amide bond formation, using enzymes such as lipases, offers a greener alternative. researchgate.net These reactions can often be performed in more environmentally benign solvents, or even in solvent-free systems, at mild temperatures. uclouvain.be For example, Candida antarctica lipase B (CAL-B) is a robust enzyme for the acylation of amines. uclouvain.be

The synthesis of the ketone functionality itself can also be approached from a green chemistry perspective. Aerobic oxidation of a secondary alcohol precursor is an attractive method as it uses molecular oxygen as the terminal oxidant, with water as the only byproduct. researchgate.net The use of catalysts based on abundant and non-toxic metals is a key goal in this area.

Solvent selection is another critical aspect of green chemistry. The development of reactions that can be conducted in water or other green solvents, such as cyclopentyl methyl ether (CPME), can significantly reduce the environmental impact of a synthetic process. semanticscholar.org Furthermore, solvent-free reactions, where possible, represent an ideal scenario from a green chemistry standpoint. google.com

| Green Chemistry Principle | Application in Synthesis | Example Method |

| Atom Economy | Use of catalytic reagents instead of stoichiometric ones. | Asymmetric catalysis for stereocontrol. |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | Use of bio-derived solvents or reagents. |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. | Biocatalytic amidation with lipases. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic reactions often proceed under mild conditions. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives. | Use of water or CPME as a solvent. semanticscholar.org |

Advanced Structural and Spectroscopic Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For a molecule with the complexity of 1-(Azepan-1-yl)-2-phenoxybutan-1-one, which contains a chiral center and a flexible seven-membered ring, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required.

A complete assignment of the proton and carbon signals is achievable through the synergistic interpretation of 2D NMR spectra. The predicted ¹H and ¹³C NMR chemical shifts are foundational to this analysis.

Predicted ¹H and ¹³C NMR Data: The following table presents the hypothetical chemical shifts for 1-(Azepan-1-yl)-2-phenoxybutan-1-one. These predictions are based on the analysis of similar structural motifs, such as N-acylated azepanes and 2-phenoxybutanoic acid derivatives. nih.govorganicchemistrydata.orgchemicalbook.comnih.govorganicchemistrydata.orgchemicalbook.com The numbering scheme used for assignment is provided with the table.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Key 2D Correlations (Predicted) |

|---|---|---|---|---|

| 1 | - | ~171.5 | - | HMBC to H-2, H-2', H-7' |

| 2 | ~4.85 | ~78.0 | dd | COSY to H-3; HMBC to C-1, C-4, C-1'' |

| 3 | ~1.95 (a), ~1.80 (b) | ~25.0 | m | COSY to H-2, H-4 |

| 4 | ~1.05 | ~10.0 | t | COSY to H-3 |

| 1' | - | ~158.0 | - | HMBC to H-2'', H-6'' |

| 2''/6'' | ~6.90 | ~115.0 | d | COSY to H-3''/5''; HMBC to C-4'' |

| 3''/5'' | ~7.30 | ~129.5 | t | COSY to H-2''/6'', H-4'' |

| 4'' | ~7.00 | ~122.0 | t | COSY to H-3''/5'' |

| 2' | ~3.50, ~3.30 | ~48.0 | m | COSY to H-3'; HMBC to C-1, C-6' |

| 3' | ~1.70 | ~28.0 | m | COSY to H-2', H-4' |

| 4' | ~1.60 | ~26.5 | m | COSY to H-3', H-5' |

| 5' | ~1.60 | ~27.0 | m | COSY to H-4', H-6' |

| 6' | ~1.70 | ~29.0 | m | COSY to H-5', H-2' |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.eduyoutube.com Key correlations would confirm the ethyl group (H-4 to H-3) and its connection to the chiral center (H-3 to H-2). Within the azepane ring, a complex network of correlations would be observed between adjacent methylene (B1212753) protons (H-2' to H-3', H-3' to H-4', etc.).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon. sdsu.eduepfl.ch It would confirm the assignments listed in Table 1, for instance, linking the downfield methine proton signal at ~4.85 ppm to the oxygenated carbon C-2 at ~78.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying 2- and 3-bond correlations between protons and carbons. sdsu.eduepfl.ch The key HMBC correlation would be from the protons on the azepane ring adjacent to the nitrogen (H-2' and H-7') to the carbonyl carbon (C-1), confirming the amide linkage. Other vital correlations would include H-2 to the carbonyl carbon (C-1) and the ipso-carbon of the phenoxy ring (C-1'').

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's 3D structure and conformation. acs.orgresearchgate.nethuji.ac.il For 1-(Azepan-1-yl)-2-phenoxybutan-1-one, NOESY could reveal correlations between the H-2 proton and protons of the phenoxy ring, as well as specific protons on the azepane ring. These interactions would help define the preferred orientation of the substituents around the chiral center.

The structure of 1-(Azepan-1-yl)-2-phenoxybutan-1-one presents two significant sources of dynamic behavior observable by NMR.

Amide Bond Rotation: The C-N bond of the amide group has partial double-bond character, which restricts rotation. acs.orgnanalysis.com At room temperature, this rotation may be slow enough on the NMR timescale to render the two protons on C-2' (and C-7') diastereotopic and thus chemically non-equivalent, giving rise to separate signals. As the temperature is increased, the rate of rotation increases. This would be observed in the NMR spectrum as a broadening of the signals for H-2' and H-7', followed by their coalescence into a single, averaged signal at a higher temperature. By analyzing the line shapes at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation can be calculated, which is typically in the range of 14-18 kcal/mol for similar amides. acs.org

Azepane Ring Interconversion: The seven-membered azepane ring is a flexible system that can exist in several conformations, such as chair and boat forms, which interconvert rapidly at room temperature. nih.gov This rapid exchange leads to averaged chemical shifts for the ring protons. At very low temperatures, this ring flip could be slowed sufficiently to "freeze out" a single predominant conformation (likely a chair-like form), leading to a much more complex spectrum with distinct signals for axial and equatorial protons.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Further fragmentation analysis (MS/MS) offers a roadmap of the molecule's structure.

In a tandem MS experiment, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation of 1-(Azepan-1-yl)-2-phenoxybutan-1-one would likely proceed through several key pathways.

Proposed Fragmentation Pathways: The primary fragmentation patterns for ketones, amides, and ethers would be expected. libretexts.orgwhitman.edunih.govwhitman.edu

α-Cleavage: Cleavage of the bond between C1 and C2 is a characteristic fragmentation for ketones. This would lead to the formation of a stable N-acylated azepane cation (m/z 140.11) and a neutral phenoxyethyl radical.

McLafferty Rearrangement: Ketones with accessible γ-hydrogens can undergo a McLafferty rearrangement. researchgate.net In this molecule, transfer of a hydrogen from C-4 to the carbonyl oxygen would lead to the elimination of propene and the formation of a radical cation at m/z 221.11.

Amide Bond Cleavage: The cleavage of the C(O)-N bond can lead to the formation of a 2-phenoxybutanoyl acylium ion (m/z 177.09).

Phenoxy Group Loss: Cleavage of the C2-O bond can result in the loss of a neutral phenol (B47542) molecule, particularly after an initial rearrangement, or a phenoxy radical.

Interactive Table 2: Predicted High-Resolution Mass Spectrometry Fragments

| m/z (Predicted) | Formula | Description of Fragment |

|---|---|---|

| 262.1798 | [C₁₆H₂₄NO₂]⁺ | Protonated Molecule [M+H]⁺ |

| 221.1124 | [C₁₃H₁₅NO₂]⁺ | Product of McLafferty Rearrangement (Loss of C₃H₆) |

| 177.0856 | [C₁₀H₁₃O₂]⁺ | 2-Phenoxybutanoyl acylium ion |

| 168.0706 | [C₁₀H₁₀O₂]⁺ | Loss of azepane via hydrogen rearrangement |

| 140.1070 | [C₈H₁₄NO]⁺ | Azepan-1-yl-methanone cation (from α-cleavage) |

Using electrospray ionization (ESI) in positive ion mode, the compound is expected to readily form a stable protonated molecule, [M+H]⁺, at m/z 262.1798, corresponding to the formula C₁₆H₂₄NO₂⁺. Due to the presence of a single nitrogen atom, the molecular ion would adhere to the nitrogen rule, having an odd nominal mass (261). The high-resolution measurement would differentiate it from other species with the same nominal mass.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of 1-(Azepan-1-yl)-2-phenoxybutan-1-one be obtained, X-ray crystallography would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and torsional angles. rsc.orgacs.orgresearchgate.net

Hypothetical Crystallographic Data: Based on similar known structures, a plausible set of crystallographic data can be proposed. The molecule would likely crystallize in a common centrosymmetric space group such as P2₁/c.

Molecular Conformation: In the solid state, the amide bond would be essentially planar due to its partial double-bond character. The seven-membered azepane ring would likely adopt a stable chair-like conformation. The relative orientation of the substituents would be fixed, defining the solid-state conformation.

Intermolecular Interactions: The crystal packing would be stabilized by a network of weak intermolecular forces. Given the absence of classical hydrogen bond donors, C-H···O interactions involving the carbonyl and phenoxy oxygen atoms as acceptors would be significant. π-π stacking interactions between the phenyl rings of adjacent molecules might also play a role in stabilizing the crystal lattice.

Interactive Table 3: Hypothetical X-ray Crystallographic Data

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~18.1 |

| β (°) | ~95.5 |

| Volume (ų) | ~1550 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.12 |

| Key Bond Length (C1=O) (Å) | ~1.23 |

| Key Bond Length (C1-N) (Å) | ~1.35 |

| Key Bond Angle (O=C1-N) (°) | ~121.0 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

A thorough review of scientific literature did not yield any crystallographic data for 1-(Azepan-1-yl)-2-phenoxybutan-1-one. Consequently, there is no empirical information available to analyze its crystal packing, including unit cell parameters, space group, or the arrangement of molecules within the crystal lattice.

The potential for intermolecular interactions can be inferred from the compound's structure. The presence of a carbonyl group and a phenoxy group suggests the possibility of various non-covalent interactions. The carbonyl oxygen atom could act as a hydrogen bond acceptor. The phenyl ring introduces the potential for π-stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of the crystal structure. However, without experimental data, any discussion of specific hydrogen bonding networks or π-stacking geometries remains purely hypothetical.

Data on intermolecular interactions for 1-(Azepan-1-yl)-2-phenoxybutan-1-one is currently unavailable in published scientific literature.

Determination of Absolute Configuration for Chiral Centers

The structure of 1-(Azepan-1-yl)-2-phenoxybutan-1-one contains a chiral center at the second carbon of the butanone chain, to which the phenoxy group is attached. This gives rise to two possible enantiomers, (R)-1-(azepan-1-yl)-2-phenoxybutan-1-one and (S)-1-(azepan-1-yl)-2-phenoxybutan-1-one.

The determination of the absolute configuration of a chiral molecule is typically achieved through single-crystal X-ray crystallography, often by co-crystallizing with a known chiral reference or by using anomalous dispersion effects. wikipedia.org Alternative methods include vibrational circular dichroism (VCD) or comparison of optical rotation with structurally related compounds of known configuration. wikipedia.org

However, no studies detailing the separation of the enantiomers of 1-(Azepan-1-yl)-2-phenoxybutan-1-one or the determination of their absolute configurations have been found in the public domain. Therefore, there is no experimental basis to assign the R or S configuration to any specific sample of this compound.

Experimentally determined data regarding the absolute configuration of the chiral center in 1-(Azepan-1-yl)-2-phenoxybutan-1-one has not been reported in scientific literature.

Chemical Reactivity and Mechanistic Investigations of 1 Azepan 1 Yl 2 Phenoxybutan 1 One

Reactivity Profiling of the Amide Linkage

The amide bond in 1-(azepan-1-yl)-2-phenoxybutan-1-one is a robust functional group, yet it can undergo a variety of chemical transformations under specific conditions. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack.

Amide hydrolysis, the cleavage of the carbon-nitrogen bond by water, typically requires harsh conditions such as strong acid or base and elevated temperatures due to the resonance stabilization of the amide bond.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, leading to the formation of 2-phenoxybutanoic acid and azepane hydrochloride.

Base-Catalyzed Hydrolysis: In the presence of a strong base, hydroxide (B78521) ions directly attack the carbonyl carbon. This pathway is generally less efficient for tertiary amides compared to primary or secondary amides due to increased steric hindrance. The products are the corresponding carboxylate salt and azepane.

Transamidation, the exchange of the amine portion of the amide, is another potential reaction pathway. This process is often catalyzed by Lewis acids or organometallic complexes and involves the reaction with a different amine. The equilibrium of this reaction is typically driven by the relative nucleophilicity and volatility of the amines involved.

Table 1: Theoretical Conditions for Amide Bond Cleavage

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl, H₂O, Reflux | 2-Phenoxybutanoic acid, Azepane hydrochloride | Requires forcing conditions. |

| Base Hydrolysis | 6M NaOH, H₂O, Reflux | Sodium 2-phenoxybutanoate, Azepane | Slower than acid-catalyzed hydrolysis. |

The carbonyl group of the amide can be reduced to either an amine or an alcohol, depending on the reducing agent employed.

Reduction to Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to the corresponding amine, 1-(azepan-1-ylmethyl)-1-phenoxybutane. The reaction proceeds via a complex aluminum-coordinated intermediate.

Reduction to Aldehyde: The partial reduction of a tertiary amide to an aldehyde is a more challenging transformation and requires carefully chosen reagents that can deliver a single hydride equivalent and form a stable intermediate that resists further reduction. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes achieve this transformation.

Addition of Organometallic Reagents: Organolithium or Grignard reagents can add to the electrophilic carbonyl carbon. The initial tetrahedral intermediate can then collapse to form a ketone, which may react further with another equivalent of the organometallic reagent to yield a tertiary alcohol.

Table 2: Expected Products from Carbonyl Group Transformations

| Reagent | Product Type | Specific Product Example |

|---|---|---|

| LiAlH₄ | Amine | 1-(1-Phenoxybutan-2-yl)azepane |

| DIBAL-H (controlled) | Aldehyde | 2-Phenoxybutanal |

Chemical Transformations Involving the Phenoxy Moiety

The phenoxy group, an ether attached to an aromatic ring, is generally stable. However, the aromatic ring can undergo electrophilic substitution, and the ether linkage can be cleaved under specific, harsh conditions.

The phenoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring. minia.edu.egmsu.edu This makes reactions such as halogenation, nitration, and Friedel-Crafts reactions feasible. minia.edu.eg The first step in these reactions is the rate-determining formation of a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.egmasterorganicchemistry.com

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would be expected to yield a mixture of ortho- and para-brominated products. minia.edu.eg

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the ortho and para positions. minia.edu.eg

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) would lead to the formation of a ketone at the ortho and para positions.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of the Phenoxy Ring

| Reaction | Electrophile | Expected Major Products |

|---|---|---|

| Bromination | Br⁺ | 1-(Azepan-1-yl)-2-(4-bromophenoxy)butan-1-one, 1-(Azepan-1-yl)-2-(2-bromophenoxy)butan-1-one |

| Nitration | NO₂⁺ | 1-(Azepan-1-yl)-2-(4-nitrophenoxy)butan-1-one, 1-(Azepan-1-yl)-2-(2-nitrophenoxy)butan-1-one |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In this process, a heteroatom-containing group directs the deprotonation of the adjacent ortho-position by a strong organolithium base. wikipedia.org The ether oxygen of the phenoxy group can act as a directing metalation group (DMG), facilitating the formation of an aryllithium species ortho to the ether linkage. wikipedia.orgharvard.edu This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

The general mechanism involves the coordination of the alkyllithium reagent to the Lewis basic oxygen atom, which positions the base for the deprotonation of the nearby ortho-proton. wikipedia.org This method offers high regioselectivity, often favoring the ortho position exclusively over the para position, which is a common byproduct in classical electrophilic aromatic substitution. wikipedia.org

Table 4: Potential Functionalizations via Ortho-Directed Metalation

| Step 1: Metalation Reagent | Step 2: Electrophile | Functional Group Introduced at Ortho Position |

|---|---|---|

| n-Butyllithium | CO₂ | Carboxylic acid (-COOH) |

| sec-Butyllithium/TMEDA | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

Reactivity and Conformational Dynamics of the Azepane Ring

The azepane ring is a seven-membered saturated heterocycle. researchgate.net Its reactivity is primarily associated with the lone pair of electrons on the nitrogen atom and the conformational flexibility of the ring.

The nitrogen atom, being a tertiary amine, is nucleophilic and basic. It can be protonated by acids to form an azepanium salt. It can also react with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts (N-alkylation).

The azepane ring exists in a dynamic equilibrium of several twist-chair and boat conformations. rsc.org The presence of the bulky N-acyl group in 1-(azepan-1-yl)-2-phenoxybutan-1-one would be expected to influence this conformational preference. The barrier to ring inversion is relatively low, but specific conformations may be favored to minimize steric interactions between the substituents on the nitrogen and the ring itself. rsc.org Studies on substituted azepanes have shown that even single substituents can significantly bias the conformational equilibrium. rsc.org The specific conformational landscape of the azepane ring in this molecule would likely influence the stereochemical outcome of reactions at the adjacent chiral center.

Ring Expansion/Contraction and Cyclization Reactions

Reactions involving changes to the azepane ring system are of significant interest in synthetic chemistry.

Ring Expansion/Contraction: The seven-membered azepane ring possesses inherent ring strain that can drive certain chemical transformations. youtube.comyoutube.com Under specific conditions, such as treatment with strong acids or bases, or through photochemical activation, ring contraction to a more stable six-membered piperidine (B6355638) or five-membered pyrrolidine (B122466) ring could be envisioned. Conversely, ring expansion to an eight-membered ring is also a possibility, though generally less common. These transformations often proceed through carbocationic intermediates, where the strain of the initial ring can be relieved. youtube.comyoutube.com For instance, studies on other cyclic systems have demonstrated that ring expansion can be a key step in the synthesis of complex molecules. nih.govnih.gov A hypothetical ring expansion of the azepane in the title compound could be initiated by the formation of a carbocation adjacent to the ring, followed by migration of one of the ring carbons.

Cyclization Reactions: The presence of the phenoxy and butanone moieties provides opportunities for intramolecular cyclization reactions. Depending on the reaction conditions, the carbonyl group, the alpha-carbon to the carbonyl, or the phenoxy ring could participate in cyclization with the azepane ring or the side chain. For example, under basic conditions, an intramolecular aldol-type reaction could potentially occur if a suitable enolate can be formed. researchgate.net Alternatively, Friedel-Crafts-type reactions could lead to cyclization of the phenoxy group onto the butanone chain, although this would likely require harsh acidic conditions. The efficiency of such cyclizations would be governed by factors such as the length and flexibility of the linking chain, which dictates the stability of the transition state leading to the new ring system. nih.gov

Stereochemical Inversion and Ring Puckering Analysis

The stereochemistry of 1-(Azepan-1-yl)-2-phenoxybutan-1-one is another important aspect that would warrant investigation.

Stereochemical Inversion: The carbon atom at the 2-position of the butanone chain is a chiral center. Reactions that proceed through a planar intermediate at this center, such as enolization, could lead to racemization or stereochemical inversion. The stereochemical outcome of reactions at this center would be of particular interest, as the biological activity of chiral molecules is often highly dependent on their specific stereoisomeric form.

Ring Puckering Analysis: The azepane ring is not planar and exists in various rapidly interconverting chair and boat-like conformations. researchgate.net The specific puckering of the ring can be influenced by the substituents attached to it. Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for determining the preferred conformation of the azepane ring in 1-(Azepan-1-yl)-2-phenoxybutan-1-one. researchgate.net The conformational preference can, in turn, influence the reactivity of the molecule by affecting the accessibility of different reaction sites.

Kinetic and Thermodynamic Aspects of Key Reactions

Understanding the kinetics and thermodynamics of potential reactions is fundamental to controlling their outcomes.

Determination of Reaction Rate Constants and Activation Energies

To quantify the reactivity of 1-(Azepan-1-yl)-2-phenoxybutan-1-one in any given transformation, the determination of reaction rate constants (k) and activation energies (Ea) would be essential. ox.ac.uk This data would provide insight into the speed of a reaction and its sensitivity to temperature changes. For instance, in a hypothetical hydrolysis of the amide bond, the rate constant would indicate how quickly the compound degrades in the presence of water. The activation energy would reveal the energy barrier that must be overcome for the reaction to occur. nih.gov This information is critical for optimizing reaction conditions and predicting the stability of the compound.

Hypothetical Kinetic Data for a Reaction of an Analogous Amide

| Reaction Parameter | Hypothetical Value |

|---|---|

| Rate Constant (k) at 298 K | 1.5 x 10-4 s-1 |

| Activation Energy (Ea) | 75 kJ/mol |

Equilibrium Studies and Enthalpy/Entropy Contributions

For reversible reactions, equilibrium studies would be necessary to determine the position of the equilibrium and the relative stability of reactants and products. The equilibrium constant (Keq) provides a measure of the extent to which a reaction proceeds to completion.

Furthermore, dissecting the Gibbs free energy change (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components would offer a deeper understanding of the driving forces behind a reaction. A negative enthalpy change would indicate an exothermic reaction, while the entropy change would reflect the change in disorder of the system. For example, a cyclization reaction that forms a more ordered ring structure would likely have a negative entropy change. nih.gov

Hypothetical Thermodynamic Data for a Cyclization Reaction

| Thermodynamic Parameter | Hypothetical Value |

|---|---|

| Equilibrium Constant (Keq) at 298 K | 50 |

| Enthalpy Change (ΔH) | -25 kJ/mol |

| Entropy Change (ΔS) | -50 J/(mol·K) |

Computational Chemistry and Molecular Modeling of 1 Azepan 1 Yl 2 Phenoxybutan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) are commonly used for their balance of accuracy and computational cost.

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

The charge distribution within 1-(Azepan-1-yl)-2-phenoxybutan-1-one can be visualized using a Molecular Electrostatic Potential (MEP) map. This map shows the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative Data for Electronic Properties:

| Parameter | Illustrative Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For 1-(Azepan-1-yl)-2-phenoxybutan-1-one, this could involve studying its synthesis, degradation, or metabolic pathways. By understanding the energetics of these reactions, chemists can optimize reaction conditions or predict the stability of the compound.

Illustrative Reaction Energetics:

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.4 |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves and changes its conformation in different environments, such as in a solvent. This is particularly useful for understanding the flexibility of the azepane ring and the phenoxybutan chain in 1-(Azepan-1-yl)-2-phenoxybutan-1-one.

Energy minimization techniques are used to find the lowest energy conformation of a molecule. However, for flexible molecules with many rotatable bonds, simple energy minimization may get trapped in a local minimum. Advanced conformational sampling techniques, such as simulated annealing or replica exchange molecular dynamics, are employed to explore the entire conformational space and identify the global energy minimum.

Illustrative Relative Energies of Conformers:

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° (gauche) | 0.5 |

| 2 | 180° (anti) | 0.0 |

Theoretical Studies on Structure-Reactivity Relationships

By combining the insights from electronic structure analysis and conformational analysis, theoretical studies can establish structure-reactivity relationships. For instance, the calculated HOMO and LUMO energies can be correlated with the molecule's susceptibility to oxidation or reduction. Similarly, the shape and charge distribution of different conformers can influence how the molecule interacts with other molecules, such as biological receptors.

These theoretical studies can guide the design of new molecules with desired properties by predicting how changes in the chemical structure will affect reactivity and biological activity.

Quantitative Structure-Reactivity Relationship (QSRR) Derivations

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. These models are developed by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined reactivity parameter.

For 1-(Azepan-1-yl)-2-phenoxybutan-1-one, a hypothetical QSRR model could be developed to predict its susceptibility to nucleophilic attack at the carbonyl carbon. A set of similar compounds with varying substituents on the phenoxy ring or the azepane ring would be synthesized, and their reaction rates with a model nucleophile would be measured. Simultaneously, a range of quantum chemical descriptors would be calculated for each compound.

Key Molecular Descriptors for QSRR of 1-(Azepan-1-yl)-2-phenoxybutan-1-one Analogs:

| Descriptor | Description | Potential Influence on Reactivity |

| Electronic Descriptors | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher HOMO energy can indicate greater electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower LUMO energy suggests a higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | A more positive charge on the carbonyl carbon would increase its electrophilicity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A larger dipole moment might influence interactions in polar solvents. |

| Steric Descriptors | ||

| Molecular Volume | The volume occupied by the molecule. | Increased steric hindrance around the reaction center can decrease the reaction rate. |

| Surface Area | The total surface area of the molecule. | Can influence intermolecular interactions and solvation. |

| Topological Descriptors | ||

| Wiener Index | A distance-based descriptor related to molecular branching. | Can correlate with various physical and chemical properties. |

| Kier & Hall Connectivity Indices | Describe the degree of branching and connectivity in a molecule. | Can be related to molecular size and shape. |

A multiple linear regression analysis could then be used to derive a QSRR equation of the form:

log(k) = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + cₙ * (Descriptorₙ)

Where log(k) is the logarithm of the reaction rate constant, and c values are the regression coefficients for each descriptor. Such a model would allow for the prediction of reactivity for new, unsynthesized analogs of 1-(Azepan-1-yl)-2-phenoxybutan-1-one.

Molecular Electrostatic Potential Mapping for Reaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. libretexts.org The MEP is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. numberanalytics.com This creates a color-coded map where different colors represent different potential values, indicating regions that are electron-rich or electron-poor. libretexts.org

For 1-(Azepan-1-yl)-2-phenoxybutan-1-one, an MEP map would likely reveal the following:

Electron-rich regions (negative potential): These areas, typically colored red or orange, are susceptible to electrophilic attack. For this molecule, the most electron-rich region is expected to be around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. The oxygen of the phenoxy group and the nitrogen of the azepane ring would also exhibit negative potential.

Electron-poor regions (positive potential): These regions, usually colored blue, are prone to nucleophilic attack. The carbonyl carbon atom is expected to be the most electron-deficient site in the molecule due to the polarization of the C=O bond. The hydrogen atoms attached to the carbon atoms adjacent to the carbonyl group and the phenoxy group may also show a slight positive potential.

Neutral regions (green/yellow): These areas represent regions of relatively neutral electrostatic potential, such as the hydrocarbon portions of the azepane and butane (B89635) chains.

Predicted MEP Hotspots for 1-(Azepan-1-yl)-2-phenoxybutan-1-one:

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Strongly Negative (Red) | Site for electrophilic attack |

| Carbonyl Carbon | Strongly Positive (Blue) | Site for nucleophilic attack |

| Phenoxy Oxygen | Moderately Negative (Orange/Yellow) | Potential site for electrophilic interaction |

| Azepane Nitrogen | Moderately Negative (Orange/Yellow) | Potential site for electrophilic interaction |

| Aromatic Ring (Phenoxy) | Slightly Negative (Green/Yellow) | Potential for π-π stacking interactions |

| Aliphatic Hydrogens | Slightly Positive (Light Blue) | Weakly acidic protons |

The insights gained from MEP mapping can guide the prediction of how 1-(Azepan-1-yl)-2-phenoxybutan-1-one will interact with other molecules, including reactants, catalysts, and biological targets. researchgate.net

Virtual Screening Methodologies for Novel Chemical Interactions

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of small molecules to identify those that are most likely to bind to a target. nih.gov This approach can be broadly categorized into structure-based and ligand-based methods. nih.gov

For 1-(Azepan-1-yl)-2-phenoxybutan-1-one, virtual screening could be employed to discover potential applications in catalysis or materials science.

Catalyst Binding:

A hypothetical scenario could involve searching for a novel metal-based catalyst that can selectively reduce the carbonyl group of 1-(Azepan-1-yl)-2-phenoxybutan-1-one. A structure-based virtual screening approach would be suitable if the 3D structure of a potential catalyst's active site is known.

Virtual Screening Workflow for Catalyst Binding:

Target Preparation: A 3D model of the catalyst's active site would be prepared.

Ligand Database: A large database of commercially available or synthetically feasible ligands, including 1-(Azepan-1-yl)-2-phenoxybutan-1-one, would be compiled.

Docking: A molecular docking program would be used to predict the binding pose and affinity of 1-(Azepan-1-yl)-2-phenoxybutan-1-one within the catalyst's active site.

Scoring and Ranking: The docked poses would be scored based on a scoring function that estimates the binding energy. The top-ranking compounds would be selected for further analysis.

Material Interactions:

Virtual screening could also be used to investigate the potential of 1-(Azepan-1-yl)-2-phenoxybutan-1-one to interact with and modify the surface of a material, for instance, a polymer or a metal oxide. This could be relevant for applications such as surface coating or functionalization.

In this case, a different computational approach, such as molecular dynamics (MD) simulations, might be more appropriate. A simulation box containing a surface of the material and multiple molecules of 1-(Azepan-1-yl)-2-phenoxybutan-1-one would be constructed. The MD simulation would then track the movements and interactions of the molecules over time, revealing how they adsorb to the surface and in what orientation.

Parameters for MD Simulation of Material Interaction:

| Parameter | Description |

| Force Field | A set of equations and parameters used to describe the potential energy of the system. A force field compatible with both the material and the organic molecule would be chosen. |

| Simulation Time | The length of the simulation, typically in the nanosecond to microsecond range, to allow for sufficient sampling of molecular interactions. |

| Temperature and Pressure | Controlled to mimic experimental conditions. |

| Ensemble | The statistical ensemble used (e.g., NVT, NPT) to control thermodynamic variables. |

| Analysis Metrics | Radial distribution functions, mean square displacement, and binding energy calculations would be used to quantify the interaction between the molecule and the surface. |

By employing these virtual screening methodologies, researchers can efficiently explore the potential of 1-(Azepan-1-yl)-2-phenoxybutan-1-one in various applications without the need for extensive and costly experimental screening.

Exploration of Advanced Chemical Applications and Derivatization of 1 Azepan 1 Yl 2 Phenoxybutan 1 One

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

Currently, there is no published research detailing the use of 1-(Azepan-1-yl)-2-phenoxybutan-1-one as a synthetic building block. However, compounds with similar α-amino ketone structures are recognized for their utility as precursors to more complex molecules. acs.org The presence of the ketone, the α-phenoxy group, and the tertiary amine in the azepane ring offers multiple sites for chemical modification.

Theoretically, the ketone functionality could undergo various transformations such as reduction to a secondary alcohol, reductive amination, or serve as a point for carbon-carbon bond formation through reactions like the Wittig or aldol (B89426) reactions. The phenoxy group could potentially be modified through electrophilic aromatic substitution on the phenyl ring, although the conditions required might affect other parts of the molecule. The azepane nitrogen, being a tertiary amine, is largely unreactive towards many standard transformations but could be involved in quaternization reactions.

Incorporation into Specialized Organic Frameworks or Polymeric Materials

There is no scientific literature available that describes the incorporation of 1-(Azepan-1-yl)-2-phenoxybutan-1-one into specialized organic frameworks or polymeric materials. For a molecule to be a viable monomer for polymerization, it typically needs to possess at least two reactive functional groups that can participate in chain-growth or step-growth polymerization.

While 1-(Azepan-1-yl)-2-phenoxybutan-1-one does not inherently possess polymerizable groups like vinyl or acrylic moieties, it could theoretically be functionalized to introduce such groups. For instance, modification of the phenoxy ring to include a vinyl or styrenyl group could render it a polymerizable monomer. Additionally, α-amino ketones have been explored as precursors for polypyrazines, which can exhibit semiconductor properties. researchgate.net This suggests a potential, though currently unexplored, pathway for the derivatization of 1-(Azepan-1-yl)-2-phenoxybutan-1-one towards functional polymeric materials.

Use in the Design of Novel Ligands for Non-Biological Catalysis

The potential of 1-(Azepan-1-yl)-2-phenoxybutan-1-one as a ligand for non-biological catalysis has not been reported. The design of effective ligands is crucial in catalysis, and molecules containing both nitrogen and oxygen donor atoms can act as bidentate or even multidentate ligands for various metal centers.

The azepane nitrogen and the ketone oxygen of 1-(Azepan-1-yl)-2-phenoxybutan-1-one could potentially coordinate with a metal ion, forming a chelate ring. The size of this ring and the electronic properties of the donor atoms would influence the stability and catalytic activity of the resulting metal complex. The phenoxy group could also play a role in the steric and electronic environment of the metal center. However, without experimental data, any discussion of its efficacy as a ligand remains speculative. The synthesis of cyclic amines, including azepanes, is an active area of research, partly driven by their potential use in catalysis. organic-chemistry.org

Development of Advanced Analytical Probes or Research Reference Standards

There is no information available on the development of 1-(Azepan-1-yl)-2-phenoxybutan-1-one as an advanced analytical probe or a research reference standard. Analytical probes are typically designed to have specific properties, such as fluorescence or electrochemical activity, that allow for the detection and quantification of particular analytes.

While the phenoxy group offers a chromophore that absorbs in the UV region, the molecule itself is not expected to be highly fluorescent. To function as a fluorescent probe, it would likely require modification to include a more extensive aromatic system or a known fluorophore. Similarly, its use as a reference standard would necessitate thorough characterization and establishment of its purity, which does not appear to have been undertaken for public research purposes. The development of probes containing phenoxy rings and amine groups has been noted in other contexts, such as in designing biofilm inhibitors. acs.org

Applications in Material Science Research (e.g., polymerizable monomers, functional additives)

As with the other sections, there is a lack of published research on the applications of 1-(Azepan-1-yl)-2-phenoxybutan-1-one in material science. As a functional additive, a compound might be used to modify the properties of a material, for example, as a plasticizer, a stabilizer, or a surface modifier. The properties of 1-(Azepan-1-yl)-2-phenoxybutan-1-one that might make it suitable for such applications are currently unknown.

The synthesis of azepane derivatives is of interest due to their presence in many pharmacologically active compounds, and this has been the primary focus of research on this class of heterocycles. researchgate.net The exploration of azepane-containing compounds in material science remains a largely uncharted area.

Future Research Directions and Unanswered Questions

Emerging Synthetic Methodologies for Analogues with Tunable Properties

The development of new synthetic methods is crucial for creating analogues of 1-(Azepan-1-yl)-2-phenoxybutan-1-one with tailored properties. Research in this area could focus on modular and efficient strategies that allow for systematic variation of the azepane, phenoxy, and butane (B89635) components of the molecule.

Diversity-oriented synthesis offers a powerful approach to explore new chemical spaces by creating a wide range of structurally different molecules. parisdescartes.fr For the synthesis of analogues, methods that enable the late-stage functionalization of complex molecules are particularly valuable. nih.gov For instance, developing reactions that selectively modify the phenoxy ring or the azepane moiety without altering the core structure would be highly beneficial. Recent advances in the synthesis of chiral amines and related building blocks, which are essential for many biologically active compounds, could also be applied. researchgate.net Furthermore, new methods for creating substituted ketone derivatives, such as the improved Meerwein arylation of aryl-propanones, provide a template for developing more efficient routes to the core butanone structure. researchgate.net

| Synthetic Approach | Description | Potential Application to Analogues |

| Diversity-Oriented Synthesis | A strategy aimed at producing a wide array of structurally diverse molecules from a common starting point or scaffold. parisdescartes.fr | Generation of a large library of 1-(Azepan-1-yl)-2-phenoxybutan-1-one analogues with varied substituents on all three core fragments. |

| Late-Stage Functionalization | The introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.gov | Precise modification of the phenoxy or azepane rings to fine-tune biological activity or physical properties without re-synthesizing the entire molecule. |

| Asymmetric Synthesis | Methods that produce a chiral compound in an enantiomerically enriched or pure form. researchgate.net | Control of the stereocenter at the C2 position of the butane chain, which is critical for stereospecific interactions with biological targets. |

| Modular Synthesis | A strategy where a target molecule is assembled from a set of pre-synthesized building blocks or modules. rsc.org | Rapid assembly of analogues by combining different substituted azepanes, phenols, and butanone precursors. |

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopy

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of 1-(Azepan-1-yl)-2-phenoxybutan-1-one is essential for optimizing reaction conditions and discovering new reactivity. Real-time spectroscopic techniques are powerful tools for these investigations.

Techniques such as Fourier-transform near-infrared (FT-NIR) spectroscopy can be used to monitor the kinetics of complex catalytic reactions in the liquid phase, providing time-resolved reaction profiles. researchgate.net This would allow researchers to observe the formation and consumption of intermediates during the synthesis, identify rate-limiting steps, and detect transient species that might otherwise go unnoticed. researchgate.net Similarly, other spectroscopic methods can be employed to study the kinetics of complex molecular systems, offering insights into phenomena like quantum tunneling and the influence of solvents on reaction rates. acs.org For ketones specifically, IR and NMR spectroscopy are fundamental for characterizing intermediates and products, with the carbonyl peak in the IR spectrum being a key diagnostic signal. youtube.com High-throughput fluorescence assays have also been developed for the sensitive detection of ketones, which could be adapted for screening reaction conditions or enzyme-catalyzed transformations. nih.gov

| Spectroscopic Technique | Information Gained | Relevance to Investigation |

| FT-NIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. researchgate.net | Kinetic analysis of the synthesis of 1-(Azepan-1-yl)-2-phenoxybutan-1-one, helping to optimize yield and reaction time. |

| In-situ NMR Spectroscopy | Detailed structural information on species present in the reaction mixture over time. | Unambiguous identification of intermediates and byproducts, providing deep mechanistic insight. |

| Raman Spectroscopy | Vibrational information complementary to IR, often well-suited for aqueous reaction media. | Monitoring reactions in various solvent systems and studying catalyst-substrate interactions. |

| Fluorescence Spectroscopy | Highly sensitive detection of specific functional groups or reaction products using fluorescent probes. nih.gov | Development of high-throughput screening assays for discovering new catalysts or optimal reaction conditions for analogue synthesis. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of machine learning (ML) and chemistry is rapidly accelerating the discovery and development of new molecules and reactions. cam.ac.uk These predictive chemistry tools could be instrumental in advancing the study of 1-(Azepan-1-yl)-2-phenoxybutan-1-one and its analogues.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose entire synthetic routes. nih.gov This approach, sometimes termed the "chemical reactome," combines automated experiments with AI to understand chemical reactivity more deeply. cam.ac.uk For drug discovery, ML algorithms can predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, a process known as molecular property prediction. harvard.eduacs.org Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used for de novo drug design, creating entirely new molecular structures with desired properties. harvard.edu This could be used to generate novel analogues of 1-(Azepan-1-yl)-2-phenoxybutan-1-one that are optimized for a specific biological target.

| AI/ML Application | Description | Potential Impact on Research |

| Reaction Prediction | Using ML models to predict the most likely products and yields of a chemical reaction. nih.gov | Accelerating the discovery of efficient synthetic routes and identifying potential side reactions. |

| De Novo Molecular Design | Employing generative models to create novel chemical structures with optimized properties from scratch. harvard.eduacs.org | Designing new analogues with enhanced potency, selectivity, or improved ADME/T properties. |

| Property Prediction (QSPR/QSAR) | Predicting physical, chemical, or biological properties (Quantitative Structure-Property/Activity Relationship) from molecular structure. acs.org | Prioritizing the synthesis of the most promising analogues, saving time and resources. |

| Automated Synthesis | Combining AI with robotic platforms to plan and execute chemical syntheses with minimal human intervention. cam.ac.uk | Enabling high-throughput synthesis and optimization of analogue libraries. |

Exploration of Unconventional Chemical Transformations and Novel Reactivity

Moving beyond traditional synthetic methods, the exploration of unconventional chemical transformations could unlock novel reactivity and provide access to unique analogues of 1-(Azepan-1-yl)-2-phenoxybutan-1-one. The ketone functional group, in particular, is a versatile platform for such explorations.

Recent research has focused on the deconstructive functionalization of ketones, where C-C bonds are strategically cleaved to enable new bond formations. nih.govresearchgate.net For example, deacylative coupling reactions, driven by dual nickel/photoredox catalysis, allow for the transformation of ketones into valuable alkyl-tethered arenes and alkynes. nih.gov This could potentially be used to replace the azepanyl-carbonyl moiety with other functional groups. Another area of interest is ketone isomerization, which allows for the relocation of the carbonyl group within a molecule, providing access to structural isomers that are difficult to synthesize through other means. youtube.com These advanced methods, often catalyzed by transition metals or driven by photochemistry, offer powerful tools for skeletal editing and could lead to the discovery of analogues with entirely new core structures derived from the original 1-(Azepan-1-yl)-2-phenoxybutan-1-one scaffold.

| Transformation Type | Description | Potential for Novel Reactivity |

| Deacylative C-C Bond Activation | Cleavage of the C-C bond adjacent to the ketone, followed by functionalization of the resulting alkyl fragment. nih.govnih.gov | Could enable the replacement of the azepane-carbonyl group with a variety of other functionalities, dramatically altering the molecule's structure. |

| Ketone Isomerization | Relocation of the carbonyl group to a different position within the carbon skeleton, often via a transition-metal-catalyzed process. youtube.com | Generation of constitutional isomers, such as 1-(Azepan-1-yl)-3-phenoxybutan-2-one, which may exhibit different biological activities. |

| Photoredox Catalysis | The use of light and a photocatalyst to enable novel redox reactions under mild conditions. nih.gov | Accessing unique transformations not possible with traditional thermal methods, such as radical-based functionalizations of the butane chain. |

| Electro-organic Synthesis | Using electricity as a reagent to drive redox reactions, offering a green and often highly selective alternative to chemical oxidants or reductants. researchgate.net | Development of environmentally friendly methods for synthesizing or modifying the core structure. |

Q & A

Q. What are the optimal synthetic routes for 1-(Azepan-1-yl)-2-phenoxybutan-1-one, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key steps include:

- Azepane ring introduction : Reacting a precursor (e.g., azepane) with a phenoxybutanone derivative under reflux conditions.

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene are often used to enhance reaction efficiency .

- Catalysts : Transition-metal catalysts (e.g., palladium for cross-coupling) or acid/base catalysts may be employed depending on the pathway.

- Purification : Column chromatography or recrystallization ensures high purity. Monitoring via thin-layer chromatography (TLC) is critical for tracking reaction progress .

Q. How can spectroscopic techniques confirm the structural integrity of 1-(Azepan-1-yl)-2-phenoxybutan-1-one?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the azepane ring’s methylene protons appear as multiplet signals between δ 1.4–2.0 ppm, while aromatic protons from the phenoxy group resonate at δ 6.8–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 274.18 for CHNO) .

- Infrared (IR) Spectroscopy : Stretching vibrations for ketone (C=O, ~1700 cm) and ether (C-O, ~1250 cm) groups validate functional groups .

Advanced Research Questions

Q. What computational modeling approaches predict the biological activity of 1-(Azepan-1-yl)-2-phenoxybutan-1-one?

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For example, docking into serotonin receptors (5-HT) could predict neuroactivity, leveraging the azepane moiety’s affinity for GPCRs .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD analysis).

- QSAR Models : Quantitative structure-activity relationship (QSAR) studies correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity .

Q. How should researchers address contradictions in experimental data regarding reactivity or biological efficacy?

- Replication : Repeat experiments under identical conditions to verify reproducibility.

- Orthogonal Assays : Use complementary methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition).

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of discrepancies.

- Control Experiments : Include positive/negative controls (e.g., known inhibitors or solvents) to isolate variables .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

- Anticancer Activity : MTT or CellTiter-Glo assays using cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity. Pyrazolo-pyrimidine analogs show IC values <10 µM in similar assays .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ketanserin for 5-HT receptor affinity) .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2 inhibition) .

Mechanistic and Analytical Questions

Q. What is the proposed mechanism of action for 1-(Azepan-1-yl)-2-phenoxybutan-1-one in modulating biological targets?

- Receptor Interaction : The azepane ring may act as a hydrophobic anchor in GPCR binding pockets, while the phenoxy group engages in π-π stacking with aromatic residues (e.g., in serotonin receptors) .

- Enzyme Inhibition : The ketone group could coordinate with catalytic metal ions (e.g., Mg in kinases), disrupting ATP binding .

Q. How can researchers analyze thermal stability and decomposition pathways of this compound?

- Thermogravimetric Analysis (TGA) : Measures weight loss vs. temperature to identify decomposition points (>200°C for similar azepane derivatives) .

- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting points) and exothermic/endothermic events .

Methodological Challenges

Q. What strategies mitigate side reactions during synthesis?

- Temperature Control : Lower reaction temperatures (0–25°C) reduce undesired byproducts like N-oxide derivatives .

- Protecting Groups : Temporarily block reactive sites (e.g., ketones as acetals) during azepane coupling .

- Catalyst Screening : Test Pd/C vs. Pd(PPh) for cross-coupling efficiency .

Q. How can solubility issues in biological assays be resolved?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .

- Prodrug Design : Modify the phenoxy group to a phosphate ester for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.